![molecular formula C33H47NO9 B13851600 [(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Forestine is a natural product with the chemical formula C33H47NO9 and a molecular weight of 601.737 g/mol . It is a C19-diterpenoid alkaloid found in the roots of Aconitum forrestii Stapf . Forestine is primarily used in research related to life sciences and has shown potential in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Forestine involves complex organic reactions, typically starting from natural sources like Aconitum forrestii Stapf. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods
the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes if needed .
Analyse Des Réactions Chimiques
Types of Reactions
Forestine undergoes various chemical reactions, including:
Oxidation: Forestine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Applications De Recherche Scientifique
Forestine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying diterpenoid alkaloids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new pharmaceuticals and bioactive compounds
Mécanisme D'action
The mechanism of action of Forestine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways, although the exact mechanisms are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aconitine: Another diterpenoid alkaloid found in Aconitum species.
Mesaconitine: A structurally similar compound with similar biological activities.
Hypaconitine: Shares similar chemical properties and biological effects.
Uniqueness
Forestine is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Propriétés
Formule moléculaire |
C33H47NO9 |
|---|---|
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3/t20?,21-,22-,23?,24?,25-,26?,27?,28-,30-,31+,32+,33?/m0/s1 |
Clé InChI |
BDDLZZSRQWCCDP-KQAFVEFWSA-N |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H](C34C2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(CC4C5[C@@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


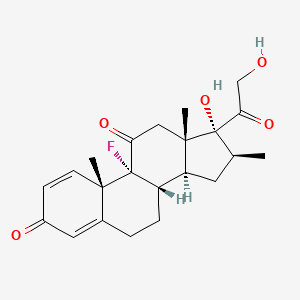
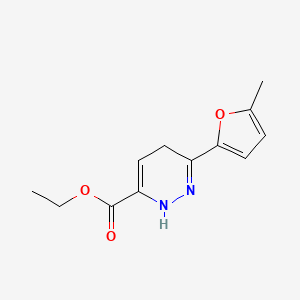
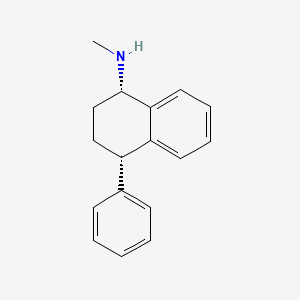
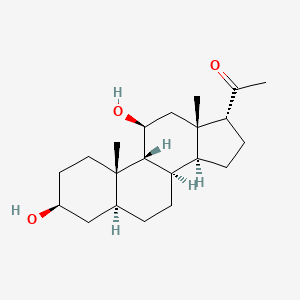


![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
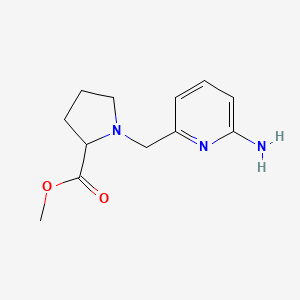
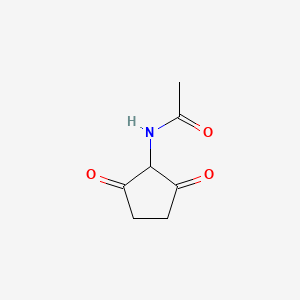

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
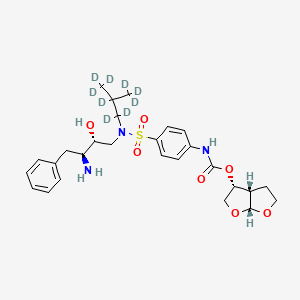
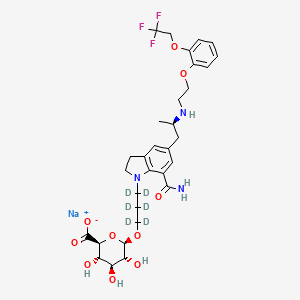
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
